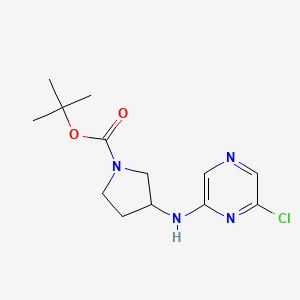
1-(4-Butoxyphenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea, also known as SB-649868, is a novel drug candidate that has been developed for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.
Applications De Recherche Scientifique
Aryl Migration in Lithiated Urea Derivatives
Research conducted by Tait, Butterworth, and Clayden (2015) explores the aryl migration within lithiated urea derivatives of tetrahydropyridines to produce a range of polysubstituted piperidine derivatives. This study highlights a method for structural modification of piperidine-based compounds, which is relevant for synthesizing complex organic molecules with potential applications in medicinal chemistry and drug development (Tait, Butterworth, & Clayden, 2015).
Inhibitors of Soluble Epoxide Hydrolase
Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety to investigate their inhibition of human and murine soluble epoxide hydrolase (sEH), which is a therapeutic target for treating hypertension and inflammation. This research suggests the potential of urea derivatives in developing pharmacological agents (Rose et al., 2010).
Corrosion Inhibition
Jeeva et al. (2015) examined the efficiency of Mannich bases, including urea-derived compounds, as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings could influence the development of new materials and coatings for industrial corrosion protection (Jeeva et al., 2015).
Molecular Devices and Complexation
Research by Lock et al. (2004) involves the complexation of stilbene with cyclodextrin derivatives, leading to the self-assembly of molecular devices. This study illustrates the utility of urea-linked structures in constructing complex molecular systems with potential applications in nanotechnology and materials science (Lock et al., 2004).
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2S/c1-2-3-13-26-20-6-4-18(5-7-20)23-21(25)22-15-17-8-11-24(12-9-17)19-10-14-27-16-19/h4-7,17,19H,2-3,8-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQQGAUZAXMIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684862.png)
![Lithium;(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2684863.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2684864.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)
![Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2684871.png)
